molecular formula C14H12N4O B11860211 4-((6-Aminoquinazolin-4-YL)amino)phenol

4-((6-Aminoquinazolin-4-YL)amino)phenol

Cat. No.: B11860211
M. Wt: 252.27 g/mol
InChI Key: KCXPFPHKBNVRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-Aminoquinazolin-4-yl)amino)phenol is a chemical compound with the CAS Registry Number 1428063-82-4 . It has a molecular formula of C 14 H 12 N 4 O and a molecular weight of 252.27 g/mol . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. As a quinazoline derivative, this compound is of significant interest in medicinal and organic chemistry research. Quinazoline-based structures are frequently explored as core scaffolds in the development of kinase inhibitors and other targeted therapeutic agents . The specific presence of both amino and phenolic functional groups on the molecule enhances its potential for further chemical modification, making it a valuable building block for creating libraries of compounds for biological screening . Researchers can utilize this chemical to investigate structure-activity relationships (SAR) and develop novel bioactive molecules.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-[(6-aminoquinazolin-4-yl)amino]phenol

InChI

InChI=1S/C14H12N4O/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-4-11(19)5-3-10/h1-8,19H,15H2,(H,16,17,18)

InChI Key

KCXPFPHKBNVRGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 6 Aminoquinazolin 4 Yl Amino Phenol and Its Analogues

Strategic Approaches to the Core Quinazoline (B50416) Synthesis

The formation of the bicyclic quinazoline ring system is the foundational step in synthesizing the target compound and its analogues. A variety of methods have been developed, ranging from classical condensation reactions to advanced metal-catalyzed cyclizations. researchgate.netnih.gov These strategies typically begin with appropriately substituted aniline (B41778) precursors.

One common approach involves the cyclization of anthranilic acid derivatives (or the corresponding amides/nitriles) with a one-carbon source like formamide (B127407) or orthoesters. nih.govarkat-usa.org Transition-metal catalysis has significantly broadened the scope and efficiency of quinazoline synthesis. nih.gov Catalysts based on copper, palladium, iron, and cobalt are frequently employed to facilitate C-N and C-C bond formations necessary for ring closure. nih.govnih.gov For instance, copper-catalyzed tandem reactions of (2-halophenyl)methylamines with amidines provide a direct route to the quinazoline core. nih.gov Similarly, iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation from 2-alkylamino N-H ketimine derivatives offer an efficient pathway. organic-chemistry.org

Metal-free approaches are also gaining traction due to their environmental and economic advantages. researchgate.netfrontiersin.org These methods often utilize iodine catalysis or microwave assistance to promote cyclization. organic-chemistry.orgfrontiersin.org For example, molecular iodine can catalyze the amination of a benzylic sp³ C-H bond in 2-aminobenzaldehydes with benzylamines, using oxygen as a green oxidant. organic-chemistry.org

Table 1: Comparison of Selected Catalytic Systems for Quinazoline Core Synthesis
Catalyst SystemStarting MaterialsKey FeaturesReference
Copper(I) Iodide (CuI)1-(2-bromophenyl)-methanamines and amidinesTandem reaction involving C-N coupling and cyclization. nih.gov
Palladium(II) Acetate (Pd(OAc)₂)N-arylamidines and COIntramolecular C(sp²)-H carboxamidation. nih.gov
Iron (Fe) Catalysts2-alkylamino benzonitriles and organometallic reagentsDomino protocol involving C(sp³)-H oxidation and cyclization. organic-chemistry.org
Molecular Iodine (I₂)2-aminobenzaldehydes and benzylaminesTransition-metal-free, uses O₂ as oxidant. organic-chemistry.org
Ruthenium (Ru₃(CO)₁₂)2-aminoaryl methanols and nitrilesDehydrogenative coupling with high atom economy. organic-chemistry.org

Functionalization Reactions at Position 4: Amination and Subsequent Derivatization

Position 4 of the quinazoline ring is a key site for introducing the aminophenol moiety. The most prevalent strategy involves the synthesis of a 4(3H)-quinazolinone intermediate, which is subsequently activated for nucleophilic substitution. scielo.br This activation is typically achieved by converting the C4-oxo group into a better leaving group, most commonly a chloro group, using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). arkat-usa.org

The resulting 4-chloroquinazoline (B184009) is a highly reactive electrophile. It readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles. chim.it To synthesize the target compound, 4-chloro-6-aminoquinazoline is reacted with 4-aminophenol (B1666318). This reaction is often carried out in a suitable solvent such as isopropanol (B130326) or dimethylformamide (DMF), sometimes with acid catalysis to facilitate the displacement of the chloride. arkat-usa.org Direct amination of quinazolin-4-one precursors using metal catalysis has also been explored as a more atom-economical alternative. globethesis.comrsc.org

Introduction and Modification of the 6-Amino Group in the Quinazoline Scaffold

The introduction of the amino group at position 6 is a critical step that dictates the choice of starting materials. The most common and reliable method is to carry the nitrogen functionality through the synthesis from the beginning, typically in a protected or precursor form. researchgate.net A widely used strategy involves starting with a substituted anthranilic acid that already contains a nitro group at the position corresponding to C6 of the final quinazoline ring (e.g., 4-nitroanthranilic acid).

This nitro group is chemically robust and withstands the conditions of quinazoline ring formation. At a later, strategic point in the synthesis—often after the construction of the quinazoline core and before or after the C4 amination—the nitro group is reduced to the desired primary amine. researchgate.net This reduction can be accomplished with a variety of reagents, with common choices including:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Metal-acid systems such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid. wikipedia.org

This nitro-to-amine reduction is generally high-yielding and chemoselective, leaving other functional groups in the molecule intact.

Palladium-Catalyzed Coupling Reactions in Phenol (B47542) Moiety Attachment

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming the C4-N bond between the quinazoline core and the 4-aminophenol moiety. nih.gov While SNAr reactions with 4-chloroquinazolines are common, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer an alternative and sometimes milder route, especially for less reactive substrates. mit.edu

In this approach, a 4-haloquinazoline (e.g., 4-chloro- or 4-bromoquinazoline) is coupled with 4-aminophenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mit.edu The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines like Xantphos or those from the biarylphosphine class often providing the best results. organic-chemistry.orgmit.edu These reactions are prized for their broad functional group tolerance and high efficiency, even at low catalyst loadings. mit.edu

Table 2: Typical Conditions for Palladium-Catalyzed N-Arylation
ComponentExampleFunction
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
LigandXantphos, SPhos, RuPhosStabilizes the catalyst and facilitates reductive elimination.
BaseCs₂CO₃, K₂CO₃, NaOt-BuDeprotonates the amine nucleophile.
SolventToluene, Dioxane, DMFSolubilizes reactants and facilitates heat transfer.

Sustainable and Efficient Synthetic Routes for Aminoquinazolines

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable routes for quinazoline synthesis. frontiersin.orgresearchgate.net These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key sustainable strategies applicable to the synthesis of aminoquinazolines include:

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation reduces the need for intermediate purification, saving solvents and time. nih.govopenmedicinalchemistryjournal.com For example, a one-pot synthesis of 4-aminoquinazolines from 2-iodobenzimidamides, aldehydes, and sodium azide (B81097) has been developed, proceeding through consecutive copper-catalyzed steps. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. frontiersin.orgopenmedicinalchemistryjournal.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is a major focus. frontiersin.orgopenmedicinalchemistryjournal.com Base-driven synthesis of quinazolines in water has been reported, eliminating the need for chromatographic purification. frontiersin.org

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed without a catalyst or with non-toxic catalysts (like iodine) avoids issues of metal contamination in the final product and reduces environmental impact. organic-chemistry.orgresearchgate.net

Methodological Innovations in Multi-Step Synthesis of Complex Quinazoline Structures

The field of organic synthesis is constantly evolving, and new methodologies are being applied to construct complex heterocyclic structures like 4-((6-aminoquinazolin-4-yl)amino)phenol. These innovations offer novel pathways that can enhance efficiency and provide access to a wider range of analogues.

C-H Functionalization: Direct C-H activation and functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. chim.it Rhodium-catalyzed site-selective C-H activation of quinazolin-4-amines allows for the introduction of new substituents directly onto the quinazoline core, offering a powerful tool for late-stage diversification of analogues. chim.it

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are exceptionally efficient. openmedicinalchemistryjournal.com Palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a convergent and rapid synthesis of diverse quinazolines. organic-chemistry.org

Flow Chemistry: Continuous-flow synthesis offers advantages in safety, scalability, and reaction control compared to batch processing. The SNAr reaction between a 2-chloroquinazoline (B1345744) and an amine has been successfully demonstrated in a continuous-flow system, highlighting the potential for safer and more efficient manufacturing of quinazoline-based compounds. chim.it

These advanced methodologies are continually expanding the synthetic chemist's toolkit, enabling more efficient, selective, and sustainable routes to complex and medicinally relevant molecules like 4-((6-aminoquinazolin-4-yl)amino)phenol.

Strategies for Scalable Synthesis in Research and Development

The transition from laboratory-scale synthesis to large-scale production of pharmaceutically active compounds like 4-((6-aminoquinazolin-4-yl)amino)phenol presents a unique set of challenges. Strategies for scalable synthesis in research and development environments are focused on creating processes that are not only high-yielding but also cost-effective, safe, robust, and environmentally sustainable. For complex heterocyclic molecules such as 4-aminoquinazoline derivatives, this requires careful selection of starting materials, optimization of reaction conditions, and development of efficient purification methods suitable for industrial application.

The development of a scalable synthesis for 4-((6-aminoquinazolin-4-yl)amino)phenol and its analogues, many of which are potent Epidermal Growth Factor Receptor (EGFR) inhibitors, often draws upon established industrial processes for approved drugs like gefitinib. google.comnih.govnih.gov These processes have undergone significant optimization to overcome the limitations of earlier synthetic routes, which were often multi-step, time-consuming, and utilized expensive or hazardous reagents. google.com

A common retrosynthetic analysis for this class of compounds points to a convergent approach. The core of a scalable synthesis generally involves the construction of a 6-nitro-4-chloroquinazoline intermediate, followed by a crucial nucleophilic aromatic substitution (SNAr) reaction with 4-aminophenol, and finally, the reduction of the nitro group.

Key Stages and Optimization Strategies:

Quinazolinone Ring Formation: The initial step often involves the cyclization of an appropriately substituted anthranilic acid derivative, such as 2-amino-5-nitrobenzonitrile, with a formylating agent like formamide or dimethylformamide-dimethyl acetal (B89532) (DMF-DMA). google.comgoogle.com For large-scale production, factors such as reaction time, temperature, and reagent stoichiometry are critical. The choice of a readily available and inexpensive starting material is paramount for an economically viable process. google.com Optimization aims to maximize the yield and purity of the resulting 6-nitroquinazolin-4(3H)-one, minimizing the need for complex downstream purification.

Chlorination of the Quinazolinone: The conversion of the quinazolinone to the highly reactive 4-chloroquinazoline intermediate is a pivotal step. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). google.com On a large scale, managing the exothermic nature of this reaction is a key safety consideration. Process optimization focuses on controlling the reaction temperature, the rate of reagent addition, and developing a safe and efficient work-up procedure to remove excess chlorinating agent. The use of a solvent that facilitates both the reaction and the subsequent isolation of the product is also a critical parameter.

Parameter Laboratory Scale Scalable Process Consideration Objective
Chlorinating Agent POCl3, SOCl2POCl3 (cost-effective)Efficiency, cost reduction
Temperature Control RefluxJacketed reactor with precise temperature controlSafety, impurity control
Work-up Aqueous quenchControlled addition to a cooled quenching solutionSafety, product stability
Isolation ChromatographyCrystallization/FiltrationEfficiency, solvent reduction

Nucleophilic Aromatic Substitution (SNAr): The coupling of the 4-chloro-6-nitroquinazoline (B117968) with 4-aminophenol is the key bond-forming reaction that constructs the core of the final molecule. The efficiency of this step is highly dependent on the solvent, base, and reaction temperature. In a research and development setting, various conditions are screened to find the optimal balance between reaction rate and impurity formation. For scale-up, isopropanol is often a preferred solvent due to its safety profile and ability to facilitate product crystallization. google.com The choice of base is also critical to neutralize the HCl generated during the reaction without causing degradation of the starting materials or product.

Reactant A Reactant B Solvent Temperature (°C) Typical Yield (%) Reference Analogue
4-Chloro-6-nitroquinazoline4-AminophenolIsopropanol60-80>90Gefitinib Synthesis google.com
4-Chloro-6,7-dimethoxyquinazoline3-EthynylanilineIsopropanol/Water7095Erlotinib Synthesis researchgate.net

Nitro Group Reduction: The final step is the reduction of the 6-nitro group to the corresponding 6-amino functionality. While various reducing agents can accomplish this on a lab scale, catalytic hydrogenation is often the method of choice for industrial processes due to its high efficiency, cleaner reaction profile, and the avoidance of large amounts of metal waste. google.com Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly employed. researchgate.net Key process parameters to optimize include hydrogen pressure, catalyst loading, temperature, and reaction time. The primary goal is to achieve complete conversion while minimizing side reactions and ensuring the catalyst can be safely filtered and handled.

Starting Material Reducing Agent/Catalyst Solvent Pressure Key Advantage for Scale-up
4-((6-Nitroquinazolin-4-yl)amino)phenolH2 / Pd/CEthanol/Methanol1-5 atmHigh efficiency, clean work-up, atom economy google.com
2-(2-Nitro-phenyl)-1H-imidazolesZn/H+Acidic MediaAtmosphericLow-cost reagents
6-Nitroquinazoline derivativeIron powder / NH4ClIsopropyl alcohol/WaterAtmosphericCost-effective, avoids high-pressure equipment

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 6 Aminoquinazolin 4 Yl Amino Phenol Derivatives

Systematic Modification of the Quinazoline (B50416) Heterocycle and its Influence on Biological Activity

The quinazoline ring system is a critical component for the biological activity of these derivatives, often acting as a scaffold that anchors the molecule within the ATP-binding site of target kinases. nih.govnih.gov Modifications around this heterocycle, particularly at the 6- and 7-positions, have been shown to significantly influence potency and selectivity.

Research indicates that the C-6 and C-7 positions are amenable to a range of substitutions. While modifications at the C-6 position are often more restricted, the introduction of various substituents can lead to potent compounds. For instance, attaching aryl and heterocyclic rings to the 6-position of the quinazoline scaffold through different linkers like imine, amide, and thiourea (B124793) has yielded derivatives with potent inhibitory activity against wild-type EGFR, with IC₅₀ values in the low nanomolar range. nih.govscilit.com Specifically, thiourea derivatives have demonstrated significant activity against gefitinib-insensitive EGFR mutants. nih.gov

In contrast, the C-7 position has been shown to tolerate a wider array of substituents, including neutral, basic, and heteroaromatic side chains, resulting in potent compounds. ijcce.ac.ir The nature of the substituent at these positions can modulate the molecule's interaction with the target protein, influencing both its affinity and its selectivity profile against different kinases. ijcce.ac.irbenthamdirect.com

Table 1: Influence of Quinazoline C-6 Substitution on EGFR Inhibition
Compound ReferenceC-6 Substituent TypeLinkageObserved ActivitySource
Thiourea derivatives (e.g., 6a, 6b)ArylThioureaPotent inhibition of wild-type EGFR and significant activity against gefitinib-resistant mutants. nih.gov
Compound 10bHeterocycleAmidePotent against wild-type EGFR and gefitinib-resistant mutants. nih.gov
General DerivativesArylIminePotent inhibition of wild-type EGFR with IC₅₀ values in the low nanomolar range. nih.govscilit.com
General DerivativesVariousN/AStructural modifications at the 6-position can produce multi-kinase inhibitors with effective anti-proliferative activity. mdpi.com

Investigation of Substituent Effects on the Aniline (B41778) Moiety in 4-((6-Aminoquinazolin-4-YL)amino)phenol Analogues

The aniline moiety, connected at the C4 position of the quinazoline ring, plays a crucial role in determining the efficacy and selectivity of these inhibitors. nih.gov Structure-activity relationship studies have demonstrated that the substitution pattern on this phenyl ring is a key determinant of biological activity. ijcce.ac.ir

Furthermore, the substitution pattern can influence selectivity. Studies have shown that a 2,4-substitution on the aniline moiety with bulky halogen atoms tends to increase activity towards VEGFR2, whereas a 3,4-substitution pattern enhances activity against EGFR. nih.gov

Role of the 6-Amino Group in Modulating Molecular Interactions and Potency

The 6-amino group on the quinazoline core is a pivotal functional group that can significantly modulate molecular interactions and biological potency. This group serves as a key point for introducing further diversity and optimizing ligand-receptor interactions.

In studies of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors, the 6-amino group was used as an attachment point for various substituted benzylamine (B48309) and benzamide (B126) moieties. nih.gov The SAR exploration revealed that the nature of the substituent on the benzyl (B1604629) ring attached to the 6-amino group was critical for antiviral activity. For example, compound 20, which featured a 3-cyanobenzyl amine at the 6-position, exhibited high anti-MERS-CoV activity (IC₅₀ = 0.157 μM) with no cytotoxicity. nih.gov

Similarly, converting the 6-amino group into an arylureido moiety has also been a successful strategy. A series of 6-arylureido-4-anilinoquinazoline derivatives were found to exhibit promising anti-proliferative activities. frontiersin.org The aryl urea (B33335) fragment was shown to extend into an effective region of the EGFR binding site, interacting with key residues and thereby increasing the binding affinity. frontiersin.org This demonstrates that the 6-amino group is not merely a passive element but an active handle for tailoring the pharmacological profile of the molecule.

Table 2: Effect of 6-Position Modification on Biological Activity
Compound ReferenceModification at 6-PositionTargetKey FindingSource
Compound 20N-6-(3-cyanobenzyl)amineMERS-CoVHigh inhibitory effect (IC₅₀ = 0.157 μM) and high selective index. nih.gov
Compound 13N-6-(2-hydroxybenzyl)amineMERS-CoVActivity was tolerated (IC₅₀ = 3.6 μM). nih.gov
Compound 7i6-ArylureidoEGFRExcellent antitumor activity against multiple cell lines (IC₅₀ = 1.72-2.81 μM). frontiersin.org
General Thiourea Derivatives6-ThioureaEGFRPotent inhibition of wild-type and gefitinib-resistant EGFR mutants. nih.gov

Conformational Analysis of 4-((6-Aminoquinazolin-4-YL)amino)phenol and its Correlation with Receptor Binding

The three-dimensional conformation of a ligand is paramount for its effective binding to a biological target. Conformational analysis of 4-((6-aminoquinazolin-4-yl)amino)phenol derivatives, often aided by computational modeling and simulation, helps to elucidate their binding modes and rationalize observed SAR data. nih.gov

Stereochemical Considerations in Aminoquinazoline SAR

Stereochemistry can play a profound role in the biological activity of quinazoline derivatives, as different stereoisomers can exhibit vastly different affinities and selectivities for their targets. The spatial arrangement of substituents can dictate how a molecule fits into a chiral binding pocket.

A notable example comes from a series of 4-aminoquinazoline derivatives developed as opioid receptor like-1 (ORL1) antagonists. Within this series, the specific stereoisomer (1R,2S)-17 was identified as a highly potent ORL1 antagonist. nih.gov This compound exhibited up to 3000-fold selectivity over other opioid receptors (mu, delta, and kappa). nih.gov Such a high degree of potency and selectivity is directly attributable to the precise three-dimensional arrangement of the amino and guanidino groups on the cyclohexyl ring, which allows for optimal interactions within the ORL1 receptor binding site. nih.gov This highlights the critical importance of controlling stereochemistry during the design and synthesis of new analogues to achieve the desired pharmacological profile.

Design Principles for Modulating Selectivity Based on SAR Data

A primary goal in drug design is to achieve selectivity for the desired target to maximize efficacy and minimize off-target effects. SAR data from 4-((6-aminoquinazolin-4-yl)amino)phenol analogues have provided several key design principles for modulating selectivity.

Targeting Specific Kinase Subfamilies: The substitution pattern on the 4-anilino ring is a powerful tool for tuning selectivity between different kinases. As noted, 3,4-disubstitution on the aniline ring favors EGFR inhibition, while 2,4-disubstitution can enhance activity against VEGFR2. nih.gov This allows for the rational design of either selective or dual inhibitors.

Achieving Mutant Selectivity: In cancer therapy, it is often desirable to inhibit mutant forms of a kinase while sparing the wild-type enzyme. A macrocyclization strategy, where the quinazoline scaffold is rigidified by linking different positions, has been successfully employed to generate highly potent and mutant-selective EGFR inhibitors. nih.gov

Exploiting Different Receptor Architectures: Modifications to the quinazoline core can be used to target entirely different receptor families. For example, studies on quinazoline derivatives as adenosine (B11128) receptor antagonists found that the quinazoline N3 atom was necessary for recognition by the A₂B adenosine receptor subtype, but not for A₁ and A₂A subtypes, providing a handle for achieving subtype selectivity. nih.gov

Structural Modification of Solvent-Exposed Regions: Modifying parts of the molecule that are exposed to the solvent when bound to the target can improve properties like metabolic stability without sacrificing potency. This principle was used to develop quinazoline-based FGFR4 inhibitors with improved liver microsome stability compared to the initial lead compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-((6-Aminoquinazolin-4-YL)amino)phenol Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov This approach is widely used in the study of quinazoline derivatives to predict the activity of novel compounds and to gain insight into the structural features that are most important for potency. frontiersin.org

Both 2D- and 3D-QSAR models have been developed for various series of quinazoline analogues. frontiersin.orgnih.gov These models utilize molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, hydrophobic, and topological properties. nih.gov

For example, robust 3D-QSAR models (CoMFA and CoMSIA) have been developed for quinazoline-4(3H)-one analogues as EGFR inhibitors. nih.govresearchgate.net These models, which passed rigorous internal and external validation tests, were then used to design novel compounds with predicted activities superior to the initial dataset. nih.gov The contour maps generated from these models provide a visual representation of where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favored or disfavored, offering direct guidance for the design of more potent inhibitors. frontiersin.org Such models have proven to be stable, have strong predictive power, and provide new design ideas for future compound development. frontiersin.orgnih.gov

Fragment-Based SAR and Lead Generation Approaches Utilizing the Quinazoline Core

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening collections of low-molecular-weight fragments, which typically exhibit weak binding to the target, and then growing or linking these fragments to develop more potent, drug-like molecules. scispace.com The quinazoline scaffold is particularly well-suited for FBDD due to its versatile chemistry and its presence in numerous biologically active compounds. researchgate.netmdpi.com

Fragment-based screening can identify novel binding modes and interactions within a target's active site. scispace.com For the 4-((6-aminoquinazolin-4-yl)amino)phenol core, a fragment-based approach would involve dissecting the molecule into its constituent fragments: the quinazoline core, the 4-aminophenol (B1666318) moiety, and the amino linker. By screening libraries of fragments that are structurally related to these components, researchers can probe the specific interactions that each part of the molecule makes with the target protein.

Lead generation from these initial fragment hits often involves a process of "fragment evolution" or "fragment linking." In fragment evolution, a single fragment is progressively grown and optimized to enhance its binding affinity and selectivity. scispace.com For instance, starting with a simple quinazoline fragment, medicinal chemists can systematically add substituents at various positions to probe the structure-activity relationship (SAR).

A critical aspect of this process is the iterative use of structural biology techniques, such as X-ray crystallography and NMR spectroscopy, to visualize how the fragments and their elaborated forms bind to the target. This structural information provides invaluable guidance for the design of more potent and selective inhibitors.

One common strategy in fragment-based lead generation is to explore the impact of different substituents on the quinazoline ring. For example, modifications at the 2-, 5-, 6-, and 7-positions of the quinazoline core can significantly influence biological activity. nih.gov An electron-releasing group at the C-5 or C-6 position, for instance, has been shown to enhance the activity of some quinazoline derivatives. nih.gov

Molecular hybridization, which involves combining the quinazoline scaffold with other pharmacophores, is another effective lead generation strategy. nih.gov This can lead to the development of hybrid molecules with improved potency and the potential for multi-target activity.

The following table summarizes the structure-activity relationships for modifications to the quinazoline core, based on findings from various studies on quinazoline derivatives.

Modification Position Substituent Type Effect on Activity Reference
C-2Small lipophilic groupsMay increase activity nih.gov
C-2Thioalkyl fragmentIncreased activity nih.gov
C-44-Anilino group modifications (e.g., halides)Potency can be maintained or improved nih.gov
C-5 / C-6Electron-releasing groupsEnhances activity nih.gov
C-6Introduction of benzyl amine groupsCan be well-tolerated or lead to improved activity nih.gov

In a study focused on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors, researchers performed SAR studies by introducing various substituents. nih.gov For instance, fixing a 3-chloro-4-fluoro aniline at the 4-position and modifying the 6-amino substituent with different benzyl amine groups was explored. nih.gov This systematic approach to modifying a core scaffold is a hallmark of lead generation efforts that often follow initial fragment screening.

The table below illustrates the impact of specific substitutions on the activity of 4-anilino-6-aminoquinazoline derivatives, which provides a relevant model for potential modifications to the 4-((6-aminoquinazolin-4-yl)amino)phenol structure.

Compound Modification at 4-Anilino Phenyl Ring Modification at Quinazoline C-6 IC50 (µM) against MERS-CoV Reference
1 3-Chloro-4-fluoro3-Methoxybenzyl amine3.8 nih.gov
6 4-Bromo-Maintained potency nih.gov
7 4-Fluoro-Reduced potency nih.gov
11 4-Trifluoromethyl-Slightly improved potency nih.gov
12 3-Chloro-4-fluoro2-Methoxybenzyl amine3.8 nih.gov
13 3-Chloro-4-fluoro2-Hydroxybenzyl amine3.6 nih.gov
20 3-Chloro-4-fluoro3-Cyanobenzyl amine0.157 nih.gov

These examples underscore how fragment-based SAR and subsequent lead generation strategies can be effectively applied to the quinazoline core to develop potent and selective inhibitors for various therapeutic targets. The modular nature of the 4-((6-aminoquinazolin-4-yl)amino)phenol scaffold makes it an excellent candidate for such fragment-based drug design campaigns.

Computational Chemistry and in Silico Approaches for 4 6 Aminoquinazolin 4 Yl Amino Phenol Research

Molecular Docking and Scoring Function Evaluation for Target Binding Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 4-anilino-6-aminoquinazoline scaffold, molecular docking has been pivotal in elucidating their binding modes within various protein targets, most notably protein kinases like the Epidermal Growth Factor Receptor (EGFR) and viral proteins. researchgate.netnih.govnih.gov

In studies of similar 4-anilinoquinazoline (B1210976) inhibitors with EGFR, docking simulations have consistently shown that the quinazoline (B50416) core acts as a crucial scaffold, anchoring the molecule into the ATP-binding site. researchgate.net Key interactions typically involve hydrogen bonds between the nitrogen atoms (N1 and N3) of the quinazoline ring and backbone residues of the hinge region of the kinase domain, such as Met793 in EGFR. researchgate.net The 4-anilino group, analogous to the 4-aminophenol (B1666318) moiety in the subject compound, generally extends into a hydrophobic pocket, forming van der Waals and hydrophobic interactions with nonpolar residues. researchgate.net The 6-amino group provides a point for further substitution to explore additional binding interactions and enhance selectivity. researchgate.netnih.gov

Scoring functions are employed to rank the docked poses, estimating the binding affinity. The more negative the docking score, the stronger the predicted binding affinity. nih.gov For a series of 4-anilino-6-aminoquinazoline derivatives targeting MERS-CoV, structure-activity relationship (SAR) studies were rationalized using the observed inhibitory activities, which can be correlated with docking scores. nih.gov

Table 1: Representative Molecular Docking Data for 4-Anilino-6-Aminoquinazoline Analogs

Compound IDTarget ProteinKey Interacting Residues (Predicted)Docking Score (kcal/mol)Reference
Analog 1EGFRMet793, Leu718, Val726-8.5 researchgate.net
Analog 2MERS-CoV 2PL-proHis41, Cys145-7.2 nih.gov
Analog 3EGFRMet793, Gly796, Leu844-9.1 nih.gov

Note: The data in this table is illustrative and based on studies of structurally related 4-anilino-6-aminoquinazoline derivatives, not 4-((6-Aminoquinazolin-4-YL)amino)phenol itself.

Molecular Dynamics Simulations to Analyze Ligand-Target Interactions and Conformational Dynamics of 4-((6-Aminoquinazolin-4-YL)amino)phenol

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the conformational changes over time. While specific MD simulation data for 4-((6-Aminoquinazolin-4-YL)amino)phenol is not available, the methodology is widely applied to quinazoline derivatives to validate docking results and gain deeper insights into the binding mechanism. frontiersin.org

MD simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. mdpi.com For instance, a simulation of a related 4-anilinoquinazoline derivative bound to EGFR would monitor the hydrogen bonds with the hinge region and the conformational flexibility of the 4-anilino-phenol tail within the hydrophobic pocket. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are calculated to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. mdpi.com

Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD simulation trajectory, providing a more accurate estimation of binding affinity than docking scores alone. frontiersin.org

Homology Modeling and Protein Structure Prediction for Novel Targets

When the experimental 3D structure of a target protein is unavailable, homology modeling can be employed to build a theoretical model. This is particularly relevant when investigating the interaction of 4-((6-Aminoquinazolin-4-YL)amino)phenol with novel or less-studied targets. The process involves using the amino acid sequence of the target protein to find a homologous protein with a known 3D structure (the template). Software like MODELLER or SWISS-MODEL can then be used to construct the 3D model of the target protein based on the template's structure. researchgate.net

The quality of the resulting model is crucial for the accuracy of subsequent docking and molecular dynamics studies. The model is typically validated using tools like Ramachandran plots, which assess the stereochemical quality of the protein backbone. Once a reliable model is obtained, 4-((6-Aminoquinazolin-4-YL)amino)phenol can be docked into the predicted binding site to hypothesize its binding mode and guide further experimental work. researchgate.net

Virtual Screening Methodologies for Identifying Novel 4-((6-Aminoquinazolin-4-YL)amino)phenol Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com If 4-((6-Aminoquinazolin-4-YL)amino)phenol is identified as a hit compound, its structure can be used as a template in ligand-based virtual screening to find other compounds with similar properties. Methods like 2D similarity searching (based on molecular fingerprints) or 3D shape-based screening (e.g., ROCS) can be employed. frontiersin.org

Alternatively, in structure-based virtual screening, the 3D structure of the target protein's binding site is used to dock a large library of compounds. mdpi.com The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected for experimental testing. This approach could be used to identify novel scaffolds that mimic the binding mode of 4-((6-Aminoquinazolin-4-YL)amino)phenol but possess different chemical structures, potentially leading to improved properties.

De Novo Drug Design Strategies Based on the 4-((6-Aminoquinazolin-4-YL)amino)phenol Template

De novo drug design involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. The 4-((6-Aminoquinazolin-4-YL)amino)phenol structure can serve as a starting point or a template for such strategies.

One approach is fragment-based design, where the molecule is broken down into its constituent fragments (e.g., the quinazoline core, the amino linker, and the phenol (B47542) group). Computational programs can then search for alternative fragments that can occupy the same subpockets of the binding site and link them together to generate novel molecules. Another strategy involves growing a molecule from a starting seed fragment within the active site, adding functional groups that favorably interact with the protein. These methods can lead to the design of entirely new chemical entities with optimized interactions and potentially improved pharmacokinetic properties.

Computational Prediction of Metabolic Pathways and Ligand Efficiency Calculations

In silico tools can predict the metabolic fate of a compound, which is a critical aspect of drug development. For 4-((6-Aminoquinazolin-4-YL)amino)phenol, programs like ADMET Predictor™ or StarDrop's P450 metabolism models can be used to identify potential sites of metabolism. nih.gov These predictions are based on models of cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism. Common metabolic reactions for aromatic compounds include hydroxylation of the rings and N- or O-dealkylation if applicable. The phenol group and the amino group are potential sites for conjugation reactions like glucuronidation or sulfation.

Ligand efficiency (LE) is a metric used to assess the binding energy of a compound in proportion to its size (heavy atom count). It is a useful parameter for optimizing lead compounds. A higher LE indicates that the molecule is more efficient at binding to its target. The calculation of LE for 4-((6-Aminoquinazolin-4-YL)amino)phenol and its analogs can help guide the optimization process, ensuring that increases in potency are not solely due to an increase in molecular size.

Table 2: Predicted ADMET Properties for a Representative 4-Anilinoquinazoline Structure

PropertyPredicted ValueMethod/Tool
Human Intestinal AbsorptionHighIn silico QSAR Model
Blood-Brain Barrier PenetrationLowIn silico QSAR Model
CYP2D6 InhibitionLikely InhibitorIn silico QSAR Model
hERG InhibitionLow ProbabilityIn silico QSAR Model
Ames MutagenicityNegativeIn silico QSAR Model

Note: This table presents hypothetical predicted ADMET properties for a compound with a similar scaffold to illustrate the application of these computational tools.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of Aminoquinazolines

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of a molecule like 4-((6-Aminoquinazolin-4-YL)amino)phenol. indexcopernicus.com These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate a molecular electrostatic potential (MEP) map. researchgate.net

The HOMO and LUMO energies are important for understanding the molecule's reactivity, while the MEP map highlights the electron-rich and electron-poor regions, which are crucial for non-covalent interactions with the target protein. indexcopernicus.com For instance, the MEP can show the negative potential around the quinazoline nitrogen atoms, indicating their role as hydrogen bond acceptors. These quantum mechanical descriptors can be used to develop more accurate Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of a series of related compounds. researchgate.net

Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis of 4-((6-Aminoquinazolin-4-YL)amino)phenol Derivatives

Chemoinformatics and data mining play a pivotal role in elucidating the complex structure-activity relationships (SAR) of 4-((6-Aminoquinazolin-4-YL)amino)phenol derivatives. These computational techniques are instrumental in transforming raw biological data into meaningful knowledge, thereby accelerating the drug discovery process. By analyzing large datasets of chemical structures and their corresponding biological activities, researchers can identify key structural features that govern the potency and selectivity of these compounds.

One of the powerful tools in this domain is the structure-activity landscape (SAL) analysis. nih.govnih.gov The SAL provides a visual representation of the relationship between the structural similarity of compounds and their biological activity. nih.gov In this landscape, smooth regions indicate that small changes in the molecular structure lead to gradual changes in activity, a principle that underpins many medicinal chemistry optimization efforts. nih.gov Conversely, "activity cliffs" represent pairs of structurally similar compounds that exhibit a large difference in potency. nih.govnih.gov The identification of these cliffs is of particular interest as they can provide crucial insights into key molecular interactions and guide the design of more potent analogs.

For a hypothetical series of 4-((6-Aminoquinazolin-4-YL)amino)phenol derivatives, a chemoinformatic analysis would typically involve the following steps:

Data Collection and Curation: A dataset of 4-((6-Aminoquinazolin-4-YL)amino)phenol derivatives with their measured biological activities (e.g., IC50 values against a specific target) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., molecular weight, logP), topological features, and 3D conformations.

Similarity Assessment: The structural similarity between all pairs of compounds in the dataset is calculated using various metrics, such as the Tanimoto coefficient based on molecular fingerprints.

SAL Visualization: The structure-activity landscape is then visualized using techniques like structure-activity similarity (SAS) maps. nih.gov These maps plot the activity difference against the structural similarity for all pairs of compounds, allowing for the identification of smooth regions and activity cliffs. nih.gov

Table 1: Hypothetical Structure-Activity Relationship Data for 4-((6-Aminoquinazolin-4-YL)amino)phenol Derivatives

Compound IDR1-Substituent (at position X)R2-Substituent (at position Y)IC50 (nM)pIC50
1 HH15005.82
2 CH3H7506.12
3 ClH2506.60
4 OCH3H9006.05
5 HCH312005.92
6 HCl4006.40
7 CH3Cl1506.82
8 ClCl507.30
9 ClBr557.26
10 OCH3Cl3006.52

This table presents hypothetical data for illustrative purposes.

From the hypothetical data in Table 1, a data mining approach such as Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. nih.govfrontiersin.orgfrontiersin.orgnih.gov QSAR models aim to establish a mathematical relationship between the molecular descriptors and the biological activity of the compounds. frontiersin.orgnih.gov For instance, a QSAR model might reveal that the presence of an electron-withdrawing group like chlorine at the R2-position and a small alkyl or halogen group at the R1-position is correlated with higher inhibitory activity. Such models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and biological testing.

Table 2: Analysis of Activity Cliffs from Hypothetical Data

Compound PairStructural Similarity (Tanimoto)Activity Difference (ΔpIC50)Classification
3 vs. 8 0.850.70Activity Cliff
2 vs. 7 0.880.70Activity Cliff
1 vs. 2 0.950.30Smooth Region
6 vs. 8 0.920.90Activity Cliff
8 vs. 9 0.980.04Smooth Region

This table presents hypothetical data for illustrative purposes.

The analysis of activity cliffs, as illustrated in the hypothetical Table 2, provides granular insights into SAR. For example, the significant jump in activity between compounds 3 and 8, which differ only by the addition of a chlorine atom at the R2-position, highlights the critical importance of this substitution for target engagement. Chemoinformatics tools can automatically identify these cliffs from large datasets, enabling medicinal chemists to focus their efforts on understanding and exploiting these key structural modifications.

Rational Drug Design and Lead Optimization Strategies for 4 6 Aminoquinazolin 4 Yl Amino Phenol Derivatives

Application of Medicinal Chemistry Principles to Enhance Potency and Selectivity

The potency and selectivity of derivatives of 4-((6-Aminoquinazolin-4-YL)amino)phenol are intricately linked to their structure-activity relationships (SAR). Medicinal chemistry principles are applied to systematically modify the scaffold and understand the impact of these changes on biological activity.

The 4-anilino portion of the molecule is a critical determinant of binding affinity and selectivity, often targeting the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov SAR studies have demonstrated that substitutions on the anilino phenyl ring significantly modulate inhibitory activity. For instance, introducing small, lipophilic, and electron-withdrawing groups can enhance potency. A study on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors revealed that a 4-trifluoromethyl substituent on the phenyl ring slightly improved potency compared to the unsubstituted analog. nih.gov Conversely, larger or more polar groups at this position can be detrimental to activity.

Modifications at the 6-position of the quinazoline (B50416) ring also play a pivotal role. The primary amino group in the parent compound offers a key vector for chemical modification. Acylation, alkylation, or arylation of this group can introduce new interactions with the target protein, potentially enhancing potency or altering the selectivity profile. For example, in the development of EGFR inhibitors, extending from the 6-position with various side chains has been a successful strategy to engage with different regions of the kinase domain. frontiersin.org

The following table summarizes hypothetical SAR data for derivatives, illustrating how modifications can impact potency against a target kinase.

Compound IDR1 (Anilino Ring Substitution)R2 (Quinazoline C6-Amine Substitution)IC₅₀ (nM)Selectivity (Fold vs. Off-Target)
Parent HH15010
A-1 3-Cl, 4-FH5050
A-2 4-CF₃H12025
B-1 3-Cl, 4-F-CH₂-(3-cyanophenyl)15>200
B-2 H-C(O)CH₃9530

This table is for illustrative purposes and does not represent actual experimental data.

Bioisosteric Replacement and Scaffold Hopping Approaches for the Quinazoline Core

To improve drug-like properties, overcome resistance, or explore novel intellectual property, medicinal chemists employ bioisosteric replacement and scaffold hopping. nih.govresearchgate.net These strategies involve replacing a functional group or the entire core scaffold with another that retains similar biological activity. nih.gov

Bioisosteric Replacement: For the 4-((6-Aminoquinazolin-4-YL)amino)phenol core, bioisosteric replacements can be considered for various parts of the molecule. The quinazoline ring itself, a bicyclic heteroaromatic system, can be replaced with other privileged scaffolds like quinoline, quinoxaline, or pyrido[d]pyrimidine. These replacements can alter the hydrogen bonding pattern, solubility, and metabolic profile while potentially maintaining the essential geometry required for target binding. For instance, replacing the quinazoline core with a 4-aminoquinoline (B48711) has been explored for designing cholinesterase inhibitors, demonstrating the transferability of this scaffold to different target classes. nih.govresearchgate.net

Scaffold Hopping: This more drastic approach involves replacing the central quinazoline framework with a topologically different but functionally equivalent scaffold. researchgate.net The goal is to identify novel chemotypes that project the key pharmacophoric features—such as the anilino group and the C6-substituent—into the same regions of three-dimensional space. Computational methods are often used to screen virtual libraries of different scaffolds to find those that can mimic the binding mode of the original quinazoline lead. This can lead to compounds with significantly different physicochemical properties and potentially improved patentability. nih.gov

Strategies for Improving Metabolic Stability through Structural Modifications

A significant hurdle in drug development is ensuring adequate metabolic stability to achieve a desired pharmacokinetic profile. psu.edu Derivatives of 4-((6-Aminoquinazolin-4-YL)amino)phenol are subject to metabolic transformations, primarily oxidation by cytochrome P450 (CYP) enzymes. researchgate.net

Common metabolic "soft spots" include electron-rich aromatic rings (both the quinazoline and the phenol) and the amino groups. researchgate.net Several strategies can be employed to mitigate metabolic liabilities:

Blocking Sites of Metabolism: Introducing metabolically robust groups at positions prone to oxidation can block these pathways. For example, replacing a hydrogen atom on an aromatic ring with a fluorine or chlorine atom can prevent hydroxylation at that site. researchgate.net

Introducing Heteroatoms: Replacing a carbon atom in an aromatic ring with a nitrogen atom (e.g., moving from a quinazoline to a pyridopyrimidine) can increase polarity and decrease susceptibility to oxidative metabolism. pressbooks.pub

Steric Hindrance: Introducing bulky groups near a metabolically labile site can sterically shield it from the active site of metabolizing enzymes. psu.edu For example, adding a methyl group adjacent to the C6-amino group could hinder its N-dealkylation or oxidation.

The table below illustrates how specific modifications could conceptually improve metabolic stability, measured by the half-life (t½) in human liver microsomes (HLM).

Compound IDModification from ParentPredicted Metabolic Soft SpotConceptual t½ in HLM (min)
Parent -Phenol (B47542) ring, C6-Amine20
C-1 Fluorination of phenol ringC6-Amine45
C-2 Replacement of phenol with pyridinolC6-Amine60
C-3 N-methylation of C6-AminePhenol ring35
C-4 Fluorination of quinazoline ringPhenol ring, C6-Amine>60

This table is for illustrative purposes and does not represent actual experimental data.

Conceptual Design of Prodrugs and Targeted Delivery Systems

Prodrug strategies are employed to overcome challenges such as poor solubility, limited permeability, or lack of tissue-specific delivery. nih.gov A prodrug is an inactive derivative of a parent molecule that undergoes biotransformation in the body to release the active drug. mdpi.com The 4-((6-Aminoquinazolin-4-YL)amino)phenol structure offers several handles for prodrug design.

The phenolic hydroxyl group and the primary amino group are ideal sites for chemical modification.

Improving Oral Bioavailability: The phenol group can be converted into an ester, carbonate, or phosphate (B84403) prodrug. These groups can mask the polar hydroxyl group, increasing lipophilicity and passive diffusion across the intestinal wall. Once absorbed, esterases or phosphatases in the plasma or liver cleave the promoiety to release the active phenol. nih.gov

Targeted Delivery: Prodrugs can be designed for activation by specific enzymes that are overexpressed in target tissues, such as tumors. openmedicinalchemistryjournal.com For example, a peptide could be attached to the C6-amino group, creating a prodrug that is a substrate for proteases abundant in the tumor microenvironment. Another approach is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody directs an enzyme to the tumor site, which then activates a systemically administered prodrug. openmedicinalchemistryjournal.com

Multi-Target Ligand Design Based on the 4-((6-Aminoquinazolin-4-YL)amino)phenol Core

Complex diseases like cancer often involve multiple signaling pathways. Multi-target-directed ligands (MTDLs), which are single molecules designed to modulate multiple targets, can offer superior efficacy and a reduced risk of drug resistance compared to single-target agents or combination therapies. nih.gov

The 4-aminoquinazoline scaffold is a versatile starting point for MTDL design. nih.gov For example, in cancer therapy, it is often desirable to inhibit multiple receptor tyrosine kinases (e.g., EGFR and VEGFR) simultaneously. This can be achieved by modifying the substituents on the 4-anilino and C6-amino positions to create a molecule that fits the binding sites of multiple kinases. The design process often involves pharmacophore merging, where key binding features from known inhibitors of different targets are combined into a single molecular structure. mdpi.com

For neurodegenerative diseases, a strategy could involve designing a ligand that inhibits both a kinase and another relevant target, such as acetylcholinesterase (AChE). researchgate.net This would require incorporating structural features known to bind AChE onto the 4-((6-Aminoquinazolin-4-YL)amino)phenol core, potentially via a linker attached to the C6-amino group. nih.gov

Optimization of Physicochemical Properties for Enhanced Biological Activity (e.g., pKa, polar surface area)

Polar Surface Area (PSA): PSA is a key predictor of cell membrane permeability. High PSA is generally associated with poor permeability. The amino and hydroxyl groups of 4-((6-Aminoquinazolin-4-YL)amino)phenol are major contributors to its PSA. While these groups are often essential for target binding, their polarity can be masked (e.g., through prodrug strategies) or balanced by adding lipophilic moieties elsewhere in the molecule to achieve optimal permeability. nih.gov

Lipophilicity (logP/logD): This property affects solubility, absorption, metabolism, and toxicity. A balance must be struck; while sufficient lipophilicity is needed for membrane crossing, excessively high logP can lead to poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov

Fragment-Based Lead Discovery and Optimization for Aminoquinazolines

Fragment-Based Lead Discovery (FBLD) is a powerful method for identifying novel lead compounds. mdpi.comnih.gov It involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to the target protein. lifechemicals.com These fragment hits are then optimized into more potent leads. nih.govresearchgate.net

For a target of interest, an FBLD campaign could identify fragments that bind to different subpockets of the active site. If a fragment containing an aminoquinazoline moiety is identified as a hit, it can be optimized using several strategies:

Fragment Growing: A validated fragment hit is elaborated by adding new chemical functionality to pick up additional interactions with the protein, thereby increasing affinity. mdpi.com

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, high-affinity molecule. mdpi.com

Fragment Merging: If two fragments have overlapping binding modes, their structural features can be merged into a single, more potent compound. lifechemicals.com

This approach has been successfully applied to the discovery of aminotriazoloquinazoline inhibitors of Hsp90, demonstrating its utility for scaffolds related to 4-((6-Aminoquinazolin-4-YL)amino)phenol. nih.govresearchgate.net

Phenotypic Screening Followed by Target Deconvolution for Novel Mechanisms of Action

The discovery of novel therapeutic applications for 4-((6-aminoquinazolin-4-yl)amino)phenol derivatives has been significantly advanced by the use of phenotypic screening, a powerful approach in drug discovery that identifies compounds with desired biological effects in cell-based or whole-organism models without prior knowledge of the drug's molecular target. This strategy allows for the unbiased identification of compounds that modulate complex biological pathways and can lead to the discovery of first-in-class medicines with novel mechanisms of action. Subsequent target deconvolution efforts are then employed to identify the specific molecular targets and pathways responsible for the observed phenotype, providing a deeper understanding of the drug's mechanism and facilitating further lead optimization.

A notable example of this approach is the identification of 4-anilino-6-aminoquinazoline derivatives as potent inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.gov Through a high-content screening (HCS) platform, a chemical library was screened for compounds that could inhibit MERS-CoV infection in a cell-based assay. nih.gov This unbiased phenotypic screen led to the discovery of a hit compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, which demonstrated effective inhibition of MERS-CoV infection. nih.gov

Following the initial discovery, a lead optimization program was initiated to improve the potency and drug-like properties of the initial hit. This involved the synthesis and evaluation of a series of 4-anilino-6-aminoquinazoline derivatives, exploring the structure-activity relationships (SAR) of different substituents on the quinazoline core. The optimization process led to the identification of a significantly more potent compound, which exhibited a high inhibitory effect against MERS-CoV with an IC50 of 0.157 µM and a selectivity index (SI) of 25, coupled with no observed cytotoxicity and moderate in vivo pharmacokinetic properties. nih.govnih.gov

The following table summarizes the anti-MERS-CoV activity of selected 4-anilino-6-aminoquinazoline derivatives from the lead optimization studies. nih.gov

CompoundSubstituent at Position 4Substituent at Position 6IC50 (µM)CC50 (µM)Selectivity Index (SI)
1 3-Chloro-4-fluoroaniline3-Methoxybenzylamine5.6>25>4.5
12 3-Chloro-4-fluoroaniline2-Methoxybenzylamine3.8>25>6.6
13 3-Chloro-4-fluoroaniline2-Hydroxybenzylamine3.6>25>6.9
14 3-Chloro-4-fluoroaniline3,4-Difluorobenzylamine4.6>25>5.4
15 3-Chloro-4-fluoroaniline4-Fluorobenzylamine4.6>25>5.4
20 3-Chloro-4-fluoroaniline3-Cyanobenzylamine0.157>3.925

Data sourced from Lee, J. Y., et al. (2020). nih.gov

While phenotypic screening was successful in identifying potent antiviral compounds, the precise molecular target responsible for the anti-MERS-CoV activity of these 4-anilino-6-aminoquinazoline derivatives has not been definitively elucidated in the available research. The parent quinazoline scaffold is well-known for its ability to inhibit various protein kinases, with many approved anticancer drugs, such as Gefitinib, Lapatinib, and Erlotinib, targeting the epidermal growth factor receptor (EGFR). nih.gov This raises the possibility that the antiviral mechanism of these compounds could involve the modulation of a host-cell kinase that is essential for viral replication. However, further studies are required to confirm this hypothesis and to specifically identify the protein target.

The process of target deconvolution for such compounds typically involves a range of experimental techniques. These can include affinity chromatography, where the compound is used as bait to pull down its binding partners from cell lysates, as well as proteomic and genomic approaches to identify changes in protein expression or gene activity in response to compound treatment. Elucidating the specific molecular target is a critical step for understanding the mechanism of action, predicting potential off-target effects, and guiding further rational drug design. The ongoing pharmacological investigation of these potent anti-MERS-CoV compounds is anticipated to shed light on their precise mechanism of action. nih.gov

Future Perspectives and Emerging Research Directions in 4 6 Aminoquinazolin 4 Yl Amino Phenol Research

Exploration of Novel Therapeutic Areas Based on Mechanistic Understanding

While the 4-aminoquinazoline core is well-established in oncology, particularly as inhibitors of the epidermal growth factor receptor (EGFR) and other tyrosine kinases, a growing body of evidence supports its potential in a much broader range of diseases. nih.gov The exploration of these new therapeutic avenues is increasingly driven by a detailed understanding of the underlying molecular mechanisms.

A significant emerging area is infectious diseases. Research has identified 4-anilino-6-aminoquinazoline derivatives as potent inhibitors of Middle East respiratory syndrome coronavirus (MERS-CoV) infection, demonstrating their potential as antiviral agents. nih.govnih.gov This antiviral activity opens a promising new field of investigation for compounds like 4-((6-aminoquinazolin-4-yl)amino)phenol. Furthermore, mechanistic studies on other quinazoline (B50416) scaffolds have shown activity against Mycobacterium tuberculosis by targeting the F-ATP synthase, suggesting a potential role in combating antibiotic-resistant bacteria. researchgate.net

Beyond infectious diseases, the pleiotropic pharmacological profile of the 4-aminoquinazoline framework makes it a candidate for treating a variety of conditions. mdpi.com These include inflammatory diseases, parasitic infections, and neurological disorders such as Alzheimer's disease. mdpi.com Recent studies have also pointed to the potential of quinazoline derivatives in treating metabolic disorders like obesity through novel mechanisms, such as acting as NR4A1 agonists. acs.org

Potential Therapeutic AreaMechanistic Rationale / Target
Antiviral Inhibition of viral replication (e.g., MERS-CoV). nih.govnih.gov
Antibacterial Inhibition of essential bacterial enzymes (e.g., F-ATP synthase in M. tuberculosis). researchgate.net
Anti-inflammatory Modulation of inflammatory pathways. mdpi.com
Neurodegenerative Diseases Targeting pathways implicated in diseases like Alzheimer's. mdpi.com
Antiparasitic Activity against various parasitic organisms. mdpi.com
Metabolic Disorders Agonism of nuclear receptors like NR4A1 to treat obesity. acs.org

Integration of Artificial Intelligence and Machine Learning in Aminoquinazoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of aminoquinazoline derivatives is no exception. jddtonline.infonih.gov These computational tools can significantly accelerate the identification and optimization of new drug candidates, reduce costs, and improve the precision of drug design. researchgate.netmdpi.com

Key applications of AI/ML in this field include:

Virtual Screening and Hit Identification: ML algorithms can rapidly screen vast virtual libraries containing millions of compounds to identify those with a high probability of binding to a specific biological target. arkat-usa.org This allows researchers to focus their experimental efforts on the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. acs.org These models can predict the potency of newly designed aminoquinazoline derivatives before they are synthesized, guiding medicinal chemists in creating more effective compounds. researcher.life

ADMET Prediction: A significant cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity (ADMET). AI models can predict these properties early in the discovery phase, enabling researchers to prioritize compounds with more favorable profiles. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high potency against a target and low predicted toxicity. nih.gov

AI/ML ApplicationRole in Aminoquinazoline Drug Discovery
Virtual Screening Rapidly identifies potential hits from large compound databases. arkat-usa.org
QSAR Modeling Predicts the biological activity of novel derivatives to guide synthesis. acs.org
ADMET Prediction Filters out compounds with unfavorable pharmacokinetic or toxicity profiles early. researchgate.netresearcher.life
De Novo Design Generates novel molecular structures with optimized, desired properties. nih.gov

Development of Advanced Preclinical Models for Mechanistic Validation

To effectively translate mechanistic discoveries into viable therapies, robust preclinical models that accurately recapitulate human disease are essential. Research on 4-((6-aminoquinazolin-4-yl)amino)phenol and its analogs will benefit from the move beyond traditional two-dimensional cell cultures to more complex and predictive systems.

In vitro models remain the first step, such as the use of Vero cells to assess the anti-MERS-CoV activity of 4-anilino-6-aminoquinazoline derivatives. nih.gov However, the field is advancing toward more sophisticated models:

3D Organoids and Spheroids: These three-dimensional cell cultures more closely mimic the microenvironment of human tissues, providing a more accurate prediction of a drug's efficacy and toxicity.

Genetically Engineered Models: The use of cell lines or animal models with specific genetic modifications (e.g., CRISPR-Cas9 knockouts or insertions) allows researchers to precisely validate that a compound acts on its intended molecular target.

Humanized Animal Models: Xenograft models, where human tumors are implanted into immunodeficient mice, are already used to test the in vivo efficacy of quinazoline-based anticancer agents. nih.gov More advanced models involve mice with humanized immune systems to better study immuno-oncology drugs or host-pathogen interactions.

Computational Modeling: In silico techniques like molecular docking and molecular dynamics (MD) simulations serve as powerful preclinical tools. researcher.life They provide atomic-level insights into how a compound binds to its target, helping to explain its mechanism of action and guide the design of more potent inhibitors. researcher.life

Preclinical Model TypePurpose in Mechanistic Validation
Traditional Cell Culture Initial screening for biological activity (e.g., antiviral efficacy). nih.gov
3D Organoids/Spheroids More accurate assessment of efficacy and toxicity in a tissue-like context.
Xenograft Models Evaluation of in vivo antitumor activity in a living organism. nih.gov
Molecular Dynamics In silico simulation of drug-target interactions to validate binding mechanisms. researcher.life

Synergistic Approaches with Other Therapeutic Modalities (mechanistic combinations)

Combining 4-((6-aminoquinazolin-4-yl)amino)phenol or its derivatives with other therapeutic agents is a promising strategy to enhance efficacy, overcome resistance, and potentially lower the required doses to reduce toxicity. The rationale for these combinations is based on targeting a disease through complementary mechanisms.

In oncology, where quinazolines are widely studied, combination therapy is standard. An EGFR inhibitor, for example, could be combined with chemotherapy, immunotherapy, or an inhibitor of a different signaling pathway to attack the cancer from multiple angles. A specific example is the observed potentiation effect when a quinazoline-based PARP inhibitor was combined with the DNA-damaging agent temozolomide. nih.gov

This approach is also highly relevant for infectious diseases. For instance, research on a quinazoline compound targeting M. abscessus demonstrated synergistic activity when combined with existing antibiotics like clofazimine (B1669197) and rifabutin. researchgate.net In viral diseases, a host-targeted therapy based on an aminoquinazoline could be combined with a direct-acting antiviral for a more robust and resistance-resistant treatment regimen.

Disease AreaPotential CombinationMechanistic Rationale
Cancer Quinazoline PARP Inhibitor + TemozolomideInhibition of DNA repair sensitizes cancer cells to DNA-damaging agents. nih.gov
Cancer EGFR Inhibitor + MEK InhibitorDual blockade of parallel signaling pathways to prevent escape and resistance.
Bacterial Infections Quinazoline Derivative + RifabutinTargeting different essential pathways in the bacteria to enhance killing. researchgate.net
Viral Infections Host-Targeted Aminoquinazoline + Direct-Acting AntiviralDisrupting the host cell processes needed for viral replication while also directly inhibiting the virus.

Strategic Partnerships and Collaborative Research Initiatives in Quinazoline Chemistry

The complexity and high cost of developing new medicines make collaboration essential. The future of quinazoline research will increasingly rely on strategic partnerships between academic institutions, pharmaceutical companies, biotechnology firms, and government agencies.

These collaborations create a synergistic environment where each partner contributes unique expertise and resources:

Academia: Often leads in fundamental biological research, target identification, and mechanistic studies.

Pharmaceutical Industry: Brings expertise in medicinal chemistry, drug optimization, preclinical and clinical development, and regulatory affairs.

Biotechnology Companies: Are often agile innovators, developing novel platforms and technologies (e.g., AI drug discovery engines, new preclinical models).

Government and Non-Profits: Provide funding, access to resources, and facilitate large-scale initiatives.

A clear example of a successful collaboration is the discovery of the anti-MERS-CoV activity of 4-anilino-6-aminoquinazoline derivatives, which resulted from the screening of the Korea Chemical Bank library by the Institut Pasteur Korea. nih.gov Such initiatives, which bring together large chemical libraries with high-throughput screening capabilities, are critical for finding new uses for scaffolds like aminoquinazoline. Interdisciplinary collaborations that unite medicinal chemists, biologists, data scientists, and clinicians will be paramount to translating the scientific potential of compounds like 4-((6-aminoquinazolin-4-yl)amino)phenol into future therapies. mdpi.com

Collaboration TypeKey BenefitExample
Academia-Industry Combines basic discovery with drug development expertise.University lab discovers a target, pharma company develops a drug.
Public-Private Partnership Access to large-scale resources and screening libraries.Screening of the Korea Chemical Bank library to find antiviral hits. nih.gov
Interdisciplinary Research Integrates computational, chemical, and biological expertise.Using AI/ML experts to guide medicinal chemistry efforts. mdpi.com
Consortia Pools data and resources to tackle major diseases.Multi-company consortia to develop drugs for Alzheimer's or cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-((6-Aminoquinazolin-4-YL)amino)phenol, and how can reaction parameters be optimized?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, quinazoline derivatives can be synthesized by refluxing intermediates (e.g., 6-aminoquinazoline) with phenolic amines in ethanol or DMF under basic conditions (K₂CO₃) at 50–80°C . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>85%) .
  • Optimization : Adjust molar ratios (e.g., 1:1.2 core-to-amine) and use phase-transfer catalysts to enhance reactivity. Monitor progress with TLC (Rf = 0.3–0.5 in 10% MeOH/CH₂Cl₂) .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

  • 1H/13C NMR : Confirms aromatic substitution patterns (e.g., quinazoline protons at δ 8.30–9.80 ppm) and amine linkages .
  • HPLC : Achieves >95% purity using C18 columns (UV detection at 254 nm, acetonitrile/water mobile phase) .
  • FT-IR : Identifies functional groups (N–H stretches at 3300–3500 cm⁻¹; phenolic O–H at 3200 cm⁻¹) .
  • Melting Point : Sharp melting points (±2°C deviation indicates impurities) .

Q. How can solubility challenges be addressed for biological assays?

  • Use co-solvents like DMSO (≤0.1% v/v to avoid cytotoxicity) or pH-adjusted buffers (e.g., acetate buffer pH 4.5 for protonated amines) . Pre-formulation studies with dynamic light scattering (DLS) assess colloidal stability .

Advanced Research Questions

Q. How should discrepancies in reported biological activity data be resolved?

  • Conduct meta-analyses controlling for variables:

  • Cell lines : Compare activity in EGFR-mutated vs. wild-type models .
  • Dosage : Normalize IC₅₀ values to cell count or protein content .
  • Assay conditions : Standardize incubation times (e.g., 48 vs. 72 hours) and serum-free media .

Q. What computational tools elucidate structure-activity relationships (SAR) for derivatives?

  • Molecular Docking : AutoDock Vina predicts binding to kinase domains (e.g., EGFR tyrosine kinase) using PDB structures (e.g., 1M17) .
  • QSAR Models : Incorporate logP, polar surface area, and Hammett constants to prioritize derivatives with enhanced bioavailability .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. What frameworks assess environmental persistence and ecotoxicity?

  • Tiered Testing :

  • Phase 1 : OECD 301 biodegradation assays (28-day aerobic/anaerobic) .
  • Phase 2 : Acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201) .
  • Phase 3 : Soil leaching studies (HPLC-MS quantification of parent/metabolites) .
    • Ecotoxicogenomics : RNA-seq to identify gene expression changes in exposed organisms .

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